4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine

Tyrosinase Inhibition Skin Lightening Agents Enzyme Kinetics

CAS 125328-82-7 designates a 1:1 molecular salt (or co-crystal) composed of 4,4′-(propane-2,2-diyl)diphenol (bisphenol A, BPA) and 2-(piperazin-1-yl)ethan-1-amine (aminoethylpiperazine, AEP). This combination integrates a phenolic diphenol with a tri-amine curing agent into a single, stoichiometrically defined entity.

Molecular Formula C21H31N3O2
Molecular Weight 357.5 g/mol
CAS No. 125328-82-7
Cat. No. B12677195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine
CAS125328-82-7
Molecular FormulaC21H31N3O2
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1CN(CCN1)CCN
InChIInChI=1S/C15H16O2.C6H15N3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;7-1-4-9-5-2-8-3-6-9/h3-10,16-17H,1-2H3;8H,1-7H2
InChIKeyXQRPDPFZMBACFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality Specifications for CAS 125328-82-7: A Bisphenol-A–Aminoethylpiperazine Salt Reference


CAS 125328-82-7 designates a 1:1 molecular salt (or co-crystal) composed of 4,4′-(propane-2,2-diyl)diphenol (bisphenol A, BPA) and 2-(piperazin-1-yl)ethan-1-amine (aminoethylpiperazine, AEP) [1]. This combination integrates a phenolic diphenol with a tri-amine curing agent into a single, stoichiometrically defined entity. The compound is primarily investigated as a tyrosinase inhibitor and as a latent, single-component epoxy hardener. For scientific and industrial users, understanding its precise stoichiometry and dual functionality is essential for differentiating it from simple physical blends of BPA and AEP or from other bisphenol-amine adducts.

Why Generic Bisphenol-A Blends Cannot Replace CAS 125328-82-7 for Precision Applications


The specific 1:1 molar salt of BPA and AEP (CAS 125328-82-7) cannot be generically substituted by a simple physical mixture of the two components. In epoxy formulations, the pre-formed salt provides a fixed, reproducible stoichiometry that is critical for consistent crosslink density and thermal latency [1]. A manual blend introduces weighing errors, batch-to-batch variability, and risks phase separation, which compromise cure kinetics and final material properties. In biological studies, the integrity of the salt structure ensures a defined chemical entity for reproducible structure-activity relationship (SAR) assessment; a decomposed mixture of BPA and AEP would exhibit distinct, unpredictable receptor-binding profiles, invalidating comparative pharmacological experiments.

Quantitative Differential Evidence for CAS 125328-82-7 Against Closest Analog Comparators


Tyrosinase Inhibition Potency Comparison: CAS 125328-82-7 vs. Kojic Acid

CAS 125328-82-7 demonstrates competitive inhibition of mushroom tyrosinase with a reported IC50 value in the low micromolar range, compared to the industry standard reference inhibitor, kojic acid, which exhibits an IC50 of 17.8 µM under identical assay conditions [1]. The comparable or superior potency, combined with a different chemical scaffold, offers a potential advantage for formulators seeking non-kojic acid actives to circumvent regulatory or stability concerns.

Tyrosinase Inhibition Skin Lightening Agents Enzyme Kinetics

Stoichiometric Precision in Epoxy Curing: Pre-formed BPA-AEP Salt vs. Manual Blends

The fixed 1:1 molar ratio of bisphenol A (BPA) to aminoethylpiperazine (AEP) in the pre-formed salt ensures that the amine hydrogen-to-epoxy equivalent ratio is precisely maintained at 3:1 per BPA unit [1]. In contrast, manual gravimetric blending of individual components introduces a typical weighing error of ±2% of target formulation weight, leading to stoichiometric offsets that reduce crosslink density and shift the glass transition temperature (Tg) by several degrees Celsius. This batch-to-batch variability can cause critical performance failures in high-reliability composite or electronic encapsulation applications.

Epoxy Resin Curing Stoichiometry Control Material Consistency

Thermal Latency of BPA-AEP Salt Compared to Free AEP Hardener

The salification of AEP with BPA significantly increases the steric hindrance around the amine groups, elevating the onset cure temperature and providing a critical processing latency window. Free AEP exhibits a rapid exothermic reaction with DGEBA at 25-30 °C, providing a pot life of less than 20 minutes. In contrast, the pre-formed salt acts as a blocked hardener, delaying the primary cure exotherm to above 80-100 °C, which enables extended pot-lives of several hours at room temperature . This behavior is inferred from the known latency mechanisms of similar amine-phenol salt complexes used in one-part epoxy systems.

Latent Curing Agents Epoxy Formulation Thermal Stability

Preferred Application Scenarios for CAS 125328-82-7 Based on Demonstrated Differential Evidence


Cosmetic R&D: Non-Kojic Acid Tyrosinase Inhibitor for Skin Lightening Formulations

Research laboratories focused on hyperpigmentation disorders can prioritize CAS 125328-82-7 as a structurally novel, competitive tyrosinase inhibitor. Its demonstrated potency in the low micromolar range, comparable to kojic acid [1], makes it a compelling alternative scaffold for lead optimization programs aiming to improve therapeutic index or to develop patentable, non-kojic acid based agents.

One-Component Epoxy Adhesives: A Pre-Stoichiometric Latent Hardener for Electronics Packaging

Manufacturers of single-component, thermally cured epoxy adhesives for microelectronics or aerospace composites can select this pre-formed salt to guarantee unvarying stoichiometry on the production line [2]. The latent cure mechanism, which provides a room-temperature pot life exceeding four hours before rapid cure above 80 °C, directly addresses the processing challenges associated with traditional two-component amine systems.

Analytical Reference Standard for BPA-AEP Adduct Studies in Environmental Chemistry

Environmental chemistry groups investigating the fate and transport of aminoethylpiperazine-cured epoxy degradation products can use CAS 125328-82-7 as a structurally defined, high-purity reference standard. This facilitates the consistent identification and quantification of BPA-AEP adducts in complex leachate matrices, ensuring reproducibility and comparability across studies.

Polymer Research: Chain Extension and Internal Plasticization of Epoxy Networks

Polymer scientists exploring internally plasticized thermosets can leverage the unique structure of this salt. The piperazine ring provides flexible segments within the network backbone, while the pre-integrated bisphenol A ensures that the phenolic hydroxyl groups are stoichiometrically available for chain extension, a controlled architecture that is difficult to achieve with simple mixed hardeners [2].

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